5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one
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Overview
Description
The compound 5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is a chemical structure that is part of a broader class of organic compounds known as benzofurans. These compounds are characterized by a fused benzene and furan ring system, which can be modified with various substituents to alter their chemical properties and reactivity.
Synthesis Analysis
The synthesis of related benzofuran compounds has been explored in several studies. For instance, the thermolysis of 4-methylene-1,3-dioxolanes or β-oxa-γ,δ-enones in the presence of protons can lead to the formation of rac-4,5,6,7-tetrahydro-3,5-dimethyl-1-benzofuran and its isomers . Another study demonstrated the cyclization of 4,8-dimethylnona-3,7-dienoic acid using stannic chloride to yield trans-hexahydro-4,4,7a-trimethyl-2(3H)benzofuranone, with a preference for the trans isomer . These methods highlight the use of cyclization reactions and the influence of catalysts and reaction conditions on the synthesis of benzofuran derivatives.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be complex, and their analysis often requires sophisticated techniques. For example, the crystal structures of 5,6-dimethyl-1,2,3,4-tetrahydro-1,10-phenanthroline and its benzene sulfonate were elucidated using single crystal X-ray diffraction, which provided detailed information about the molecular packing and crystallography . Although not directly related to 5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one, this study illustrates the methods used to analyze the structure of similar compounds.
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, including cyclization and dehydration. For instance, the reaction between 2-(benzylamino)-2-deoxy-d-glycero-l-gluco-heptose and 5,5-dimethyl-1,3-cyclohexanedione yields a tetrahydro-indol-4-one derivative, which can further undergo acid-catalyzed intramolecular dehydration to produce lyxofuranosyl compounds . These reactions demonstrate the reactivity of the benzofuran ring system and its potential for forming complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents such as methyl groups can affect properties like solubility, melting point, and reactivity. The crystallographic data provided for related compounds give insights into the solid-state packing and intermolecular interactions, which can also influence the compound's physical properties . However, specific data on the physical and chemical properties of 5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one are not provided in the given papers.
Scientific Research Applications
Identification and Characterization of Research Chemicals
Research chemicals, such as certain benzofuran derivatives, are synthesized and characterized to understand their chemical properties and potential applications. For instance, the identification of (2-aminopropyl)benzofuran phenyl ring positional isomers in internet-purchased products highlights the importance of analytical methods in distinguishing between closely related compounds for regulatory and safety purposes (A. Stańczuk, N. Morris, E. A. Gardner, P. Kavanagh, 2013).
Synthesis and Applications in Organic Electronics
Benzofuran derivatives are explored for their potential as organic semiconductors due to their π-conjugated systems. The synthesis and characterization of benzo[1,2-b:3,4-b':5,6-b'']trithiophene oligomers demonstrate their application in organic electronics, offering insights into their solubility, molecular structure, and electronic properties (T. Kashiki, Masahiro Kohara, I. Osaka, E. Miyazaki, K. Takimiya, 2011).
Antioxidant Properties
The study of the structural, thermodynamic, and mechanistic aspects of benzofuranone-typical compounds reveals their potential as antioxidants. By analyzing their ability to donate hydrogen atoms and electrons, researchers can evaluate their effectiveness in neutralizing free radicals, contributing to the development of novel antioxidant agents (Xiao‐Qing Zhu, Jian Zhou, Chun-Hua Wang, Xiu-Tao Li, Shao Jing, 2011).
Supramolecular Chemistry
Benzofuran derivatives also play a significant role in supramolecular chemistry, as demonstrated by the study of 1-benzofuran-2,3-dicarboxylic acid and its monoanionic form. These compounds form supramolecular adducts with various cations, showcasing their versatility in complex formation and potential applications in material science (Rajesh Koner, I. Goldberg, 2009).
Antineoplastic Studies
The synthesis and evaluation of tetrahydrobenzofuran derivatives for their anticancer activity highlight the medicinal applications of benzofuran compounds. These studies provide a foundation for the development of new therapeutics, emphasizing the importance of structure-activity relationships in drug discovery (C. Pandit, K. Kapadiya, 2019).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H227, H315, H319, and H335, which indicate that it is combustible, can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat and open flames, not eating or drinking while handling the product, and washing hands after handling .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, often resulting in changes at the molecular and cellular levels .
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways, often leading to downstream effects such as the inhibition of tumor growth, bacterial growth, oxidative stress, and viral replication .
Result of Action
Benzofuran compounds are known to have a variety of effects at the molecular and cellular levels, often resulting in the inhibition of tumor growth, bacterial growth, oxidative stress, and viral replication .
properties
IUPAC Name |
5,5-dimethyl-6,7-dihydro-1-benzofuran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2)5-3-8-7(9(10)11)4-6-12-8/h4,6H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCSPTZWBSTELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1=O)C=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one |
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